2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide
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Description
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H20ClN3O4 and its molecular weight is 461.9. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism in Liver Microsomes
- Comparative Metabolism of Chloroacetamide Herbicides : This study focuses on the metabolism of various chloroacetamide herbicides, including those structurally related to the compound of interest, in human and rat liver microsomes. It details the metabolic activation pathways of these compounds and their transformation into potentially carcinogenic products (Coleman, Linderman, Hodgson, & Rose, 2000).
Antibacterial Applications
- Synthesis of Derivatives as Antibacterial Agents : This research involves the synthesis of various acetamide derivatives, including those similar to the compound , and their evaluation as potential antibacterial agents. The study provides insights into the antibacterial activity of these compounds (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Structural Studies
- Study of Co-crystals and Salts of Quinoline Derivatives : This study examines the structural aspects of quinoline derivatives, which are structurally related to the compound of interest. It explores the formation of co-crystals and salts, providing valuable information on the molecular structure and interactions of such compounds (Karmakar, Kalita, & Baruah, 2009).
Reactions with Aromatic Amines
- Angular Heterocycles Formation : This research explores the reaction of chloroacetamide derivatives with aromatic amines, leading to the formation of angular heterocyclic compounds. Such studies are crucial in understanding the chemical behavior and potential applications of these compounds (Agarwal & Mital, 1976).
Inhibition of Fatty Acid Synthesis
- Chloroacetamide Inhibition of Fatty Acid Synthesis in Algae : This study investigates the effect of chloroacetamide herbicides, structurally similar to the compound of interest, on the fatty acid synthesis in green algae. Such research is important for understanding the environmental impact of these compounds (Weisshaar & Böger, 1989).
Antimicrobial Activity
- Synthesis and Evaluation as Antimicrobial Agents : This study involves the synthesis and evaluation of various N-aryl acetamide derivatives for their antimicrobial properties. The research provides insights into the effectiveness of these compounds against different pathogenic microorganisms (Debnath & Ganguly, 2015).
properties
IUPAC Name |
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O4/c1-15-9-10-20-24(32)21(23(31)16-5-3-6-17(26)11-16)13-29(25(20)27-15)14-22(30)28-18-7-4-8-19(12-18)33-2/h3-13H,14H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIJYLBHJKACGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide |
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